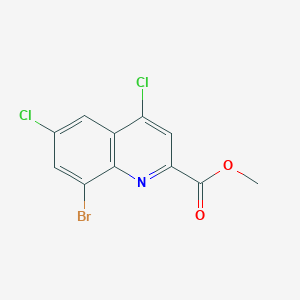

Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrCl2NO2/c1-17-11(16)9-4-8(14)6-2-5(13)3-7(12)10(6)15-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOJSGQAIMDZMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2Br)Cl)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674959 | |

| Record name | Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-76-3 | |

| Record name | Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate

This guide provides a comprehensive overview of a strategic synthesis pathway for Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate, a substituted quinoline derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document offers detailed experimental protocols, mechanistic insights, and visualizations to facilitate a thorough understanding for researchers, scientists, and drug development professionals.

Introduction

The quinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1] Substituted quinolines, such as the target molecule this compound, are of particular interest due to their potential as intermediates in the development of novel therapeutic agents. The strategic introduction of bromo and chloro substituents, along with a methyl ester group, allows for fine-tuning of the molecule's physicochemical properties and biological interactions. This guide delineates a logical and efficient synthetic route to this complex quinoline derivative.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a four-step sequence, beginning with the construction of the quinoline core via the Gould-Jacobs reaction, followed by sequential halogenation and a final esterification step. The proposed pathway is as follows:

-

Gould-Jacobs Reaction: Synthesis of the intermediate 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylic acid from 3-bromo-5-chloroaniline.

-

Chlorination: Conversion of the 4-hydroxy group to a chloro group to yield 8-bromo-4,6-dichloroquinoline-2-carboxylic acid.

-

Esterification: Conversion of the carboxylic acid to a methyl ester to afford the final product, this compound.

An alternative pathway could involve the bromination of a pre-formed chloro-quinoline derivative. However, the directing effects of the substituents in the proposed pathway are anticipated to provide superior regiocontrol in the halogenation steps.

Experimental Protocols

The following experimental protocols are based on established chemical transformations for analogous substrates and provide a practical guide for the synthesis of this compound.

Step 1: Synthesis of 3-bromo-5-chloroaniline (Starting Material)

The synthesis of the starting aniline, 3-bromo-5-chloroaniline, is a critical first step. While this compound may be commercially available, a synthetic route from more common precursors is outlined below. One approach involves the selective halogenation of an aniline derivative.

Protocol:

A multi-step synthesis starting from aniline can be employed. This involves protecting the amino group via acetylation, followed by sequential bromination and chlorination, and finally deprotection.[2] Alternatively, reduction of a corresponding nitrobenzene derivative, such as 1-bromo-3-chloro-5-nitrobenzene, using a reducing agent like tin(II) chloride or iron in acidic media, can yield the desired aniline.[3]

Step 2: Gould-Jacobs Reaction: Synthesis of 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylic acid

This step employs the Gould-Jacobs reaction, a well-established method for the synthesis of 4-hydroxyquinolines.[1]

Reaction:

Caption: Gould-Jacobs reaction for the synthesis of the quinoline core.

Methodology:

A mixture of 3-bromo-5-chloroaniline and a slight excess of diethyl ethoxymethylenemalonate (DEEM) is heated. The initial condensation reaction typically occurs at temperatures between 100-140°C, leading to the formation of an anilidomethylenemalonate intermediate.[4] This intermediate is then cyclized at a higher temperature, usually in a high-boiling point solvent like diphenyl ether or Dowtherm A, at approximately 250°C.[4] The cyclization results in the formation of ethyl 8-bromo-6-chloro-4-hydroxyquinoline-3-carboxylate. Subsequent saponification with aqueous sodium hydroxide, followed by acidification, will yield the corresponding carboxylic acid.

Detailed Protocol:

-

In a round-bottom flask, combine 3-bromo-5-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 120°C for 2 hours.

-

Remove the ethanol byproduct under reduced pressure.

-

To the resulting crude anilidomethylenemalonate, add a high-boiling solvent such as diphenyl ether.

-

Heat the mixture to 250°C for 30-60 minutes to effect cyclization.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Filter the solid and wash with hexane to obtain ethyl 8-bromo-6-chloro-4-hydroxyquinoline-3-carboxylate.

-

Suspend the ester in a 10% aqueous solution of sodium hydroxide and heat to reflux for 2 hours.

-

Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to yield 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylic acid.

Step 3: Chlorination of 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylic acid

The hydroxyl group at the 4-position of the quinoline ring is converted to a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Reaction:

Caption: Chlorination of the 4-hydroxyquinoline intermediate.

Methodology:

8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylic acid is treated with an excess of phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine such as N,N-dimethylaniline to enhance the reaction rate. The mixture is heated under reflux for several hours. After the reaction is complete, the excess POCl₃ is carefully removed, and the residue is cautiously quenched with ice water to precipitate the product.

Detailed Protocol:

-

To a round-bottom flask, add 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylic acid (1.0 eq) and an excess of phosphorus oxychloride (5-10 eq).

-

Heat the mixture to reflux (approximately 110°C) for 4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Filter the precipitated solid, wash with water, and dry to obtain 8-bromo-4,6-dichloroquinoline-2-carboxylic acid.

Step 4: Esterification of 8-bromo-4,6-dichloroquinoline-2-carboxylic acid

The final step is the esterification of the carboxylic acid to the corresponding methyl ester. A common method for this transformation is the Fischer esterification.

Reaction:

Caption: Fischer esterification to yield the final product.

Methodology:

The carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is then heated to reflux. The reaction is an equilibrium process, and using a large excess of methanol as the solvent drives the equilibrium towards the formation of the ester.[5]

Detailed Protocol:

-

Suspend 8-bromo-4,6-dichloroquinoline-2-carboxylic acid (1.0 eq) in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Data Presentation

| Step | Reaction | Starting Material | Key Reagents | Expected Yield |

| 1 | Gould-Jacobs Reaction | 3-bromo-5-chloroaniline | Diethyl ethoxymethylenemalonate | 60-70% |

| 2 | Chlorination | 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylic acid | Phosphorus oxychloride | 70-85% |

| 3 | Esterification | 8-bromo-4,6-dichloroquinoline-2-carboxylic acid | Methanol, Sulfuric acid | 80-90% |

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. The described multi-step synthesis, employing well-established reactions such as the Gould-Jacobs reaction, chlorination, and Fischer esterification, provides a clear roadmap for researchers in the field. The detailed protocols and mechanistic insights are intended to facilitate the successful synthesis of this and structurally related quinoline derivatives for further investigation in drug discovery and materials science.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

-

Wikipedia. (2023). Gould–Jacobs reaction. [Link]

-

Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

Sources

An In-depth Technical Guide to Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate is a halogenated quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] The quinoline scaffold itself is a "privileged" structure, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The specific substitution pattern of this compound—a bromine atom at the 8-position, chlorine atoms at the 4- and 6-positions, and a methyl carboxylate group at the 2-position—suggests a molecule designed for further chemical modification and potential biological activity. The electron-withdrawing nature of the halogens and the ester functionality are expected to significantly influence the molecule's reactivity and physicochemical properties.

This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, and the potential applications of this compound, grounded in the established chemistry of related quinoline systems.

Molecular Identity and Physicochemical Properties

The fundamental identifiers and computed physicochemical properties of this compound are summarized below. It is important to note that much of the available data is predicted, highlighting the need for experimental validation.

Table 1: Identifiers and Basic Properties

| Identifier | Value | Source |

| CAS Number | 1150164-76-3 | [6][7] |

| Molecular Formula | C₁₁H₆BrCl₂NO₂ | [6][7] |

| Molecular Weight | 334.98 g/mol | [6][7] |

| IUPAC Name | This compound | [7] |

| InChI | InChI=1S/C11H6BrCl2NO2/c1-17-11(16)9-4-8(14)6-2-5(13)3-7(12)10(6)15-9/h2-4H,1H3 | [7] |

| InChIKey | HDOJSGQAIMDZMA-UHFFFAOYSA-N | [7] |

| Canonical SMILES | COC(=O)C1=NC2=C(C=C(C=C2Br)Cl)C(=C1)Cl | [7] |

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Density | 1.720 ± 0.06 g/cm³ | [7] |

| Boiling Point | 413.8 ± 40.0 °C | [7] |

| pKa | -2.94 ± 0.50 | [7] |

| logP | 4.09070 | [7] |

| Topological Polar Surface Area | 39.2 Ų | [7] |

| Hydrogen Bond Donor Count | 0 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 2 | [7] |

The high predicted logP value suggests that the compound is lipophilic and likely has low solubility in water, a common characteristic of poly-halogenated aromatic compounds.[1] The predicted pKa indicates that the quinoline nitrogen is very weakly basic due to the strong electron-withdrawing effects of the chloro- and bromo-substituents.

Proposed Synthesis Pathway

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology (Proposed)

-

Gould-Jacobs Reaction: The synthesis would likely commence with a substituted aniline, such as 3-chloro-5-bromoaniline, reacting with a diethyl malonate derivative. This reaction typically involves initial condensation followed by thermal cyclization at high temperatures to form the core 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate structure.[8] The choice of starting aniline is critical for establishing the substitution pattern on the benzene portion of the quinoline ring.

-

Chlorination of the 4-position: The resulting 4-hydroxyquinoline is then converted to the 4-chloro derivative. This is a standard transformation in quinoline chemistry, often achieved by heating with phosphorus oxychloride (POCl₃), sometimes in the presence of phosphorus pentachloride (PCl₅) to drive the reaction to completion.[8][9]

-

Esterification: Although depicted as a final step for clarity, the methyl ester could be introduced at various stages. If the synthesis starts with a malonic acid derivative, esterification with methanol under acidic conditions would be a standard procedure.[10]

-

Regioselective Halogenation: The introduction of the bromine at C8 and chlorine at C6 would depend on the starting materials and the directing effects of the substituents. If starting with an aniline that already contains these halogens, this step is incorporated from the beginning. If halogenation is performed on the quinoline ring system, the conditions must be carefully controlled to achieve the desired regioselectivity. Electrophilic bromination of quinolines can be achieved with reagents like N-bromosuccinimide (NBS) or molecular bromine.[11]

Reactivity and Potential for Further Functionalization

The chemical structure of this compound offers several sites for further chemical modification, making it a versatile building block for combinatorial chemistry and drug discovery.

Caption: Key reactive sites for further chemical modification.

-

C4-Position (Chloro Group): The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr) reactions.[12] This is due to the electron-withdrawing effect of the quinoline nitrogen. This position is a prime site for introducing various nucleophiles, such as amines, alcohols, and thiols, to generate a library of diverse derivatives.

-

C8-Position (Bromo Group): The bromine atom at the 8-position is well-suited for palladium-catalyzed cross-coupling reactions.[1] Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, alkyl, and amino groups.

-

C2-Position (Methyl Ester): The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides by reacting with various amines.[10][13] The resulting amides are a common feature in many biologically active molecules. The ester can also be reduced to a primary alcohol, providing another point for functionalization.

Spectral Properties (Predicted)

While no specific experimental spectra are published, the expected spectral characteristics can be inferred from the structure and data on similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region for the two remaining protons on the quinoline ring system (at C3, C5, and C7). The methyl group of the ester would appear as a singlet, likely between 3.5 and 4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would show 11 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the ester would be the most downfield signal, typically in the range of 160-170 ppm.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine and two chlorine atoms. This unique pattern would be a key identifier for the compound.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the C=O stretch of the ester group, typically around 1720-1740 cm⁻¹.[14] Aromatic C-H and C=C stretching vibrations would also be present.

Potential Applications in Drug Discovery and Materials Science

The quinoline core is a cornerstone in medicinal chemistry.[3][4] Derivatives of quinoline have been investigated for a vast range of therapeutic applications.[5]

-

Anticancer Agents: Many substituted quinolines function as kinase inhibitors or DNA intercalating agents, showing promise in oncology.[3] The specific halogenation pattern of this compound could enhance its binding affinity to biological targets.

-

Antimicrobial Agents: The quinoline scaffold is found in several antibacterial and antimalarial drugs.[3][4] This compound could serve as a precursor for novel anti-infective agents.

-

Organic Synthesis Intermediate: As detailed in the reactivity section, this molecule is a highly functionalized and versatile building block for synthesizing more complex organic molecules.[1]

-

Materials Science: Halogenated aromatic compounds are sometimes explored for their potential in developing novel materials with specific electronic or optical properties.[1]

Conclusion

This compound is a complex and highly functionalized heterocyclic compound. While specific experimental data is scarce, its chemical structure, based on the well-established quinoline scaffold, provides a strong foundation for predicting its physicochemical properties, reactivity, and potential applications. Its multiple reactive sites make it a valuable intermediate for the synthesis of diverse chemical libraries aimed at drug discovery and the development of novel materials. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully explore the potential of this promising molecule.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

-

Methyl 8-bromo-4-chloroquinoline-2-carboxylate | CAS 1072944-68-3. (n.d.). Chemical Suppliers. Retrieved January 19, 2026, from [Link]

-

Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (2018). Molecules, 23(10), 2495. [Link]

-

8-Bromo-2-methylquinoline. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances, 12(29), 18637-18663. [Link]

-

Methyl 8-bromo-4-chloroquinoline-2-carboxylate (C11H7BrClNO2). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

-

8-Bromoquinoline | C9H6BrN | CID 140109. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate (C11H6BrClFNO2). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

-

Bromination of 8-substituted quinolines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products. (2022). Molecules, 27(15), 4975. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21346-21369. [Link]

-

Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2020). Molecules, 25(21), 5122. [Link]

-

A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). Letters in Drug Design & Discovery, 14(9), 1045-1054. [Link]

-

8-Bromo-2-chloro-4-methyl-quinoline-3-carbonitrile | C11H6BrClN2. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (2017). Google Patents.

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). Organic Communications, 9(4), 82-93. [Link]

-

methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate | C11H8BrNO3. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Ethyl 6-bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. (2018). Molbank, 2018(3), M1001. [Link]

-

The Carbonyl Group, Part V: Carboxylates—Coming Clean. (2018). Spectroscopy, 33(5), 14-19. [Link]

-

8-Bromo-2-methyl-quinoline | C10H8BrN | CID 4715030. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o121. [Link]

-

Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate | C11H8BrNO3 | CID 9878860. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

8-Bromo-2-methyl-quinoline. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1490. [Link]

-

Crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1429. [Link]

Sources

- 1. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 2. Buy 8-Bromo-4-chloro-6-methylquinoline | 1156602-22-0 [smolecule.com]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 6. china.guidechem.com [china.guidechem.com]

- 7. Page loading... [guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 10. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spectroscopyonline.com [spectroscopyonline.com]

Spectral data (NMR, IR, MS) of Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate

An In-depth Technical Guide to the Structural Elucidation of Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anticancer and antimicrobial properties.[1] The precise substitution pattern on the quinoline ring is critical for modulating pharmacological activity, making unambiguous structural characterization an essential step in the synthesis and development of new chemical entities. This guide focuses on a novel, highly substituted quinoline derivative: this compound.

As a Senior Application Scientist, this document moves beyond a simple data repository. It serves as a comprehensive guide to the structural elucidation of this target molecule, synthesizing predictive analysis with foundational spectroscopic principles. We will dissect the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the expected spectral output. This approach provides a robust framework for researchers to confirm the identity and purity of this compound upon synthesis.

Molecular Structure & Spectroscopic Overview

The target molecule, this compound, possesses a unique substitution pattern that will give rise to a distinct spectroscopic fingerprint. The quinoline core is decorated with three halogen atoms (one bromine, two chlorine) and a methyl ester group. Each substituent exerts specific electronic effects (inductive and resonance) that will influence the chemical environment of the remaining protons and carbons.

A logical first step in any analytical workflow is to visualize the molecular structure and identify the unique atomic environments that will be interrogated by various spectroscopic techniques.

Caption: Primary fragmentation pathways for the target molecule.

Experimental Protocols

To acquire the data discussed, standardized laboratory procedures should be followed.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse spectrum with a 90° pulse angle.

-

Set a spectral width of approximately 16 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Set a spectral width of approximately 250 ppm.

-

Use a relaxation delay of 2 seconds.

-

Accumulate several hundred to a few thousand scans due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol 2: IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Protocol 3: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

-

Instrument: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

-

Acquisition (EI Mode):

-

Set the ionization energy to 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions. Compare the observed isotopic pattern with theoretical predictions for the C₁₁H₆BrCl₂NO₂ formula.

Conclusion

This guide provides a comprehensive, predictive analysis of the key spectroscopic data for this compound. The anticipated ¹H NMR, ¹³C NMR, IR, and MS spectra are expected to provide a unique and unambiguous fingerprint for this molecule. By understanding the underlying principles that govern the interaction of molecules with electromagnetic radiation and energetic electrons, researchers can confidently interpret experimental data to verify the successful synthesis of this complex quinoline derivative. The protocols outlined herein represent standard, robust methods for acquiring high-quality data essential for the rigorous characterization required in modern chemical and pharmaceutical research.

References

- He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.

- National Center for Biotechnology Information (n.d.). 8-Bromo-2-methylquinoline. PubChem.

- EvitaChem (n.d.). Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004).

- Sobhani, S., Zarifi, F., & Skibsted, J. (2017). Ionic liquid grafted onto graphene oxide as a new multifunctional heterogeneous catalyst and its application for the one-pot multi-component synthesis of hexahydroquinolines.

- PubChemLite (n.d.). Methyl 8-bromo-4-chloroquinoline-2-carboxylate (C11H7BrClNO2).

- ChemicalBook (n.d.). 8-bromo-4-chloro-2-methylquinoline(1201-07-6) 1H NMR.

- National Center for Biotechnology Inform

- PubChemLite (n.d.). Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate (C11H6BrClFNO2).

- BenchChem (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.

- Brown, J. (n.d.). C-13 NMR SPECTROSCOPY INDEX. Doc Brown's Chemistry.

- National Center for Biotechnology Information (n.d.). 8-Bromo-2-chloro-4-methyl-quinoline-3-carbonitrile. PubChem.

- Google Patents (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

- YouTube (2023).

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- National Institute of Standards and Technology (n.d.). Methane, bromo-. NIST WebBook.

- Sigma-Aldrich (n.d.). 8-Bromo-4-chloro-6-methylquinoline.

- PubChemLite (n.d.). 8-bromo-4-chloro-6-methylquinoline (C10H7BrClN).

- PubChemLite (n.d.). 8-bromo-4-chloro-2-methylquinoline (C10H7BrClN).

- SpectraBase (n.d.). 6-Bromo-2-methylquinoline - Optional[13C NMR].

- Brown, J. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry.

Sources

The Pharmacological Potential of Substituted Quinoline-2-Carboxylates: A Technical Guide for Drug Discovery Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in medicinal chemistry, forming the core of numerous synthetic drugs with a wide array of pharmacological activities.[1][2] Among the diverse range of quinoline derivatives, those functionalized with a carboxylate group at the 2-position have garnered significant attention for their therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of substituted quinoline-2-carboxylates, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, mechanisms of action, and the experimental methodologies crucial for their evaluation.

The Quinoline-2-Carboxylate Core: A Gateway to Diverse Bioactivity

The unique electronic properties and hydrogen bonding capabilities of the quinoline nucleus, combined with the chemical reactivity of the carboxylate group, make this scaffold an ideal starting point for the synthesis of novel therapeutic agents.[3] The carboxylate moiety can be readily converted into esters, amides, and other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.[4][5] This versatility has led to the discovery of substituted quinoline-2-carboxylates and their derivatives with potent anticancer, antimicrobial, antiviral, and anti-inflammatory activities, as well as potential applications in the management of neurodegenerative diseases.[6][7][8][9]

Unraveling the Anticancer Potential

Substituted quinoline-2-carboxylates and their derivatives have emerged as a promising class of anticancer agents, exerting their effects through a variety of mechanisms.[1][7] These compounds have demonstrated significant cytotoxicity against a broad spectrum of cancer cell lines.[1][10]

Mechanisms of Anticancer Action

The anticancer activity of these quinoline derivatives is often attributed to their ability to interfere with critical cellular processes essential for cancer cell survival and proliferation. Key mechanisms include:

-

Enzyme Inhibition: Targeting crucial enzymes such as topoisomerases, protein kinases, and human dihydroorotate dehydrogenase.[1][11]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[7]

-

Cell Cycle Arrest: Halting the progression of the cell cycle, thereby inhibiting cell division.[7]

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.[7]

A notable example is the evaluation of quinoline-3-carboxylate derivatives which have shown potent antiproliferative activity against MCF-7 and K562 cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[12] These activities were found to be mediated through the up-regulation of intrinsic apoptosis pathways.[12]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A fundamental step in assessing the anticancer potential of novel compounds is to determine their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[3][10]

Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3][10] The amount of formazan produced is directly proportional to the number of living cells.[10]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted quinoline-2-carboxylate derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Below is a diagram illustrating the workflow of the MTT assay.

MTT Assay Workflow for Cytotoxicity Assessment.

Broad-Spectrum Antimicrobial Activity

Substituted quinoline-2-carboxylates and their derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi.[13][14] This makes them attractive candidates for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Synthesis and Antimicrobial Evaluation

New series of quinoline-2-carboxylic acid compounds, including Schiff bases and heterocyclic derivatives, have been synthesized and evaluated for their antibacterial and antifungal efficacy.[13] For instance, some synthesized compounds have shown strong inhibitory activity against Staphylococcus aureus, Escherichia coli, and Candida species, with some exhibiting higher activity than the standard antibiotic amoxicillin.[13] The general synthetic approach often involves the reaction of quinoline-2-carbonyl chloride with various amines or other nucleophiles to generate a library of derivatives.[5][13]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a widely used and straightforward technique for screening the antimicrobial activity of new compounds.

Principle: This method involves the diffusion of the test compound from a well through a solidified agar medium that has been inoculated with a specific microorganism. The presence of a clear zone of inhibition around the well indicates the antimicrobial activity of the compound.

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.

-

Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the surface of the agar.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

-

Compound Loading: Add a defined volume of the dissolved substituted quinoline-2-carboxylate derivative at a known concentration into each well. Include a negative control (solvent) and a positive control (a standard antibiotic).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well. A larger diameter indicates greater antimicrobial activity.

Below is a diagram illustrating the agar well diffusion method.

Workflow for Agar Well Diffusion Antimicrobial Assay.

Antiviral and Anti-Inflammatory Properties

The therapeutic potential of substituted quinoline-2-carboxylates extends to antiviral and anti-inflammatory applications.

Antiviral Activity

Several quinoline derivatives have been investigated for their antiviral properties against a range of viruses, including Dengue virus and coronaviruses.[15][16] Some compounds have shown a dose-dependent inhibition of viral replication in the low to sub-micromolar range.[16] The mechanism of action can involve interference with the early stages of viral infection, such as viral entry.[15][16] For instance, a quinoline carboxylic acid was found to inhibit influenza A virus replication by restoring the host's mRNA export, which is typically inhibited by the viral NS1 protein.[17]

Anti-inflammatory and Analgesic Activity

Derivatives of quinoline-2-carboxylic acid, such as esters and substituted amides, have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[4] Animal experiments have demonstrated the potential of these compounds, with some showing activity comparable to the standard drug diclofenac sodium.[4]

Potential in Neurodegenerative Diseases

Recent research has highlighted the potential of quinoline derivatives in the treatment of neurodegenerative diseases like Alzheimer's disease.[9][18] The multifaceted nature of these diseases has led to the development of multi-target-directed ligands (MTDLs), and the quinoline scaffold is a promising core for such agents.[18]

Derivatives of 8-hydroxyquinoline have been shown to inhibit cholinesterases (acetylcholinesterase and butyrylcholinesterase) and monoamine oxidases, enzymes implicated in the pathology of Alzheimer's disease.[9] Furthermore, some quinoline compounds are being explored for their ability to chelate metal ions and prevent the aggregation of amyloid-beta plaques and tau neurofibrillary tangles, key hallmarks of Alzheimer's disease.[19][20]

Conclusion

Substituted quinoline-2-carboxylates represent a versatile and highly promising class of compounds for drug discovery and development. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them a focal point of ongoing research. This guide has provided a comprehensive overview of their anticancer, antimicrobial, antiviral, and anti-inflammatory potential, along with their emerging role in combating neurodegenerative diseases. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to explore and validate the therapeutic promise of this important chemical scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of substituted quinoline-2-carboxylates is poised to yield novel and effective therapeutic agents for a range of human diseases.

References

-

J. Kos, I. V. Uzelac, K. J. Kilpin, et al. "Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres." Molecules, vol. 22, no. 1, 2017, p. 130. [Link]

-

A. A. Al-Amiery, Y. K. Al-Majedy, A. A. H. Kadhum, and A. B. Mohamad. "Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation." Advanced Journal of Chemistry, Section A, vol. 2, no. 1, 2019, pp. 1-10. [Link]

-

A. K. Gupta, S. K. Singh, and V. K. Singh. "Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides." Journal of Heterocyclic Chemistry, vol. 53, no. 4, 2016, pp. 1133-1138. [Link]

-

S. K. Singh, A. K. Singh, and P. K. Singh. "Comprehensive review on current developments of quinoline-based anticancer agents." Arabian Journal of Chemistry, vol. 13, no. 1, 2020, pp. 2779-2809. [Link]

-

J. Kos, I. V. Uzelac, K. J. Kilpin, et al. "Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres." Molecules, vol. 22, no. 1, 2017, p. 130. [Link]

-

L. S. Ahamed, S. A. Ahmed, R. S. Ahmed, and S. Ibraheem. "Quinoline-2-carboxlic acid derivatives bearing oxadiazole moiety: Synthesis, Skin Antitumor, Antibacterial, antifungal activities, and POM studies for the Identification of the Pharmacophore Sites." Iraqi Journal of Science, vol. 66, no. 9, 2025. [Link]

-

L. S. Ahamed, S. A. Ahmed, R. S. Ahmed, and S. Ibraheem. "Quinoline-2-carboxlic acid derivatives bearing oxadiazole moiety: Synthesis, Skin Antitumor, Antibacterial, antifungal activities, and POM studies for the Identification of the Pharmacophore Sites." Iraqi Journal of Science, vol. 66, no. 9, 2025. [Link]

-

S. Bojkova, K. Beier, S. B. Tscherne, et al. "Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models." ChemistryOpen, vol. 10, no. 12, 2021, pp. 1238-1244. [Link]

-

A. P. Dias, J. R. B. de Oliveira, A. C. de A. e Silva, et al. "8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases." European Journal of Medicinal Chemistry, vol. 183, 2019, p. 111707. [Link]

-

L. S. Ahamed, S. A. Ahmed, R. S. Ahmed, and S. Ibraheem. "Quinoline-2-carboxlic acid derivatives bearing oxadiazole moiety: Synthesis, Skin Antitumor, Antibacterial, antifungal activities, and POM studies for the Identification of the Pharmacophore Sites." ResearchGate, 2025. [Link]

-

L. van der Schaar, S. D. de Vries, P. J. van Veldhuizen, et al. "Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues." Antiviral Research, vol. 191, 2021, p. 105088. [Link]

-

A. F. de Souza, J. P. F. de Medeiros, I. C. de S. Oliveira, et al. "Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2." Molecules, vol. 23, no. 3, 2018, p. 686. [Link]

-

S. Naz, S. A. A. Shah, S. A. Halim, et al. "Exploration of quinolone and quinoline derivatives as potential anticancer agents." PLoS One, vol. 14, no. 8, 2019, p. e0220882. [Link]

-

Y. Li, Y. Zhang, H. Zhang, et al. "Quinoline carboxylic acid inhibits virus replication via DHODH." ResearchGate, 2020. [Link]

-

A. S. Kumar, A. K. S. Nair, S. S. S. Raj, et al. "Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis." Molecular Diversity, 2025. [Link]

-

P. S. Jain, P. A. Bari, and S. J. Surana. "Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives." ResearchGate, 2025. [Link]

-

A. Ali, S. A. A. Shah, S. A. Halim, et al. "Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists." Molecules, vol. 24, no. 23, 2019, p. 4296. [Link]

-

S. A. El-Feky, Z. K. Abd El-Sattar, and M. I. F. Helal. "Biological Activities of Quinoline Derivatives." ResearchGate, 2025. [Link]

-

D. Tiglani, S. K. Sharma, and P. Sharma. "Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review." Mini-Reviews in Medicinal Chemistry, vol. 25, no. 10, 2025. [Link]

-

M. A. Ali and M. S. Yar. "Biological activities of quinoline derivatives." Bioorganic & Medicinal Chemistry, vol. 15, no. 1, 2007, pp. 125-139. [Link]

-

W. Soufi, F. Boukli-Hacene, M. Merad, and S. Ghalem. "Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases." Journal of Microbial & Biochemical Technology, vol. 12, no. 432, 2020. [Link]

-

M. A. Ali, M. S. Yar, M. S. Zaman, et al. "Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent." Letters in Drug Design & Discovery, vol. 17, no. 9, 2020, pp. 1131-1142. [Link]

-

S. Singh, A. Kumar, and P. Kumar. "Synthetic and medicinal perspective of quinolines as antiviral agents." Journal of the Indian Chemical Society, vol. 98, no. 1, 2021, p. 100001. [Link]

-

Y. Wang, Y. Zhang, Y. Wang, et al. "Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease." Bioorganic & Medicinal Chemistry, vol. 79, 2023, p. 117161. [Link]

- M. P. Kung, H. F. Kung, and Z. P. Zhuang. "Quinoline derivatives for diagnosis and treatment of alzheimer's disease.

-

S. Singh, A. Kumar, and P. Kumar. "Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents." ChemistrySelect, vol. 6, no. 31, 2021, pp. 8089-8104. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. d-nb.info [d-nb.info]

- 9. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolife...: Ingenta Connect [ingentaconnect.com]

- 13. ajchem-a.com [ajchem-a.com]

- 14. researchgate.net [researchgate.net]

- 15. malariaworld.org [malariaworld.org]

- 16. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

The Emerging Potential of Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate: A Technical Guide for Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This technical guide delves into the untapped potential of a highly functionalized scaffold: methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate. While this specific molecule remains largely unexplored in current literature, its unique substitution pattern presents a compelling platform for the development of novel therapeutics. By leveraging established principles of quinoline chemistry, this document provides a comprehensive overview of a proposed synthetic route, explores the potential for chemical diversification, and discusses prospective medicinal chemistry applications based on the known bioactivities of related halogenated quinoline-2-carboxylates. This guide is intended to serve as a foundational resource for researchers seeking to exploit this promising scaffold in their drug discovery endeavors.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinolines, heterocyclic aromatic compounds consisting of a benzene ring fused to a pyridine ring, are considered "privileged scaffolds" in medicinal chemistry.[1][2] This designation stems from their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[3] Functionalization of the quinoline ring at various positions has been shown to modulate these activities, offering a versatile platform for the design of new drugs.[2]

The subject of this guide, this compound, incorporates several key features that make it an intriguing candidate for medicinal chemistry exploration:

-

A Poly-halogenated Core: The presence of bromine and chlorine atoms at positions 8, 4, and 6 provides multiple reactive handles for further chemical modification.[4][5] These halogens can be strategically displaced or utilized in cross-coupling reactions to introduce diverse pharmacophoric elements.[6][7][8]

-

The Quinoline-2-carboxylate Moiety: The methyl carboxylate group at the C2 position is a known feature in biologically active quinolines.[9] It can participate in crucial interactions with biological targets and can be readily hydrolyzed to the corresponding carboxylic acid, a common pharmacophore in many drugs.[9][10]

-

Distinct Electronic and Steric Properties: The specific arrangement of the bromo and chloro substituents, along with the methyl carboxylate, imparts a unique electronic and steric profile to the molecule, which can influence its binding affinity and selectivity for target proteins.

This guide will provide a detailed, albeit prospective, analysis of this scaffold, beginning with a proposed synthetic strategy.

Synthesis of the Core Scaffold: A Plausible Synthetic Pathway

Proposed Synthetic Scheme

The proposed synthesis commences with the construction of the quinoline core via a Gould-Jacobs reaction, followed by sequential halogenation and esterification.

DOT Script for Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of the target scaffold.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on established procedures for similar transformations and should be optimized for the specific substrate.

Step 1: Synthesis of 6,8-dichloroquinolin-4-ol (Gould-Jacobs Reaction)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Condensation: Heat the mixture at 120-140°C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: Add a high-boiling point solvent such as diphenyl ether and heat the mixture to 250°C for 1-2 hours to induce cyclization.

-

Work-up: Cool the reaction mixture and add hexane to precipitate the crude product. Filter the solid and wash with hexane.

-

Saponification and Decarboxylation: The resulting ester can be saponified with aqueous sodium hydroxide, followed by acidification to yield the carboxylic acid, which can then be decarboxylated by heating to afford 6,8-dichloroquinolin-4-ol.

Step 2: Synthesis of 8-bromo-4,6-dichloroquinolin-4-ol

-

Reaction Setup: Dissolve 6,8-dichloroquinolin-4-ol (1.0 eq) in concentrated sulfuric acid in a flask protected from light.

-

Bromination: Cool the solution to 0°C and add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below 5°C.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate is filtered, washed with water until neutral, and dried to yield 8-bromo-4,6-dichloroquinolin-4-ol.

Step 3: Synthesis of this compound

-

Chlorination: Treat 8-bromo-4,6-dichloroquinolin-4-ol (1.0 eq) with an excess of phosphorus oxychloride (POCl₃). The reaction is typically heated to reflux for several hours.

-

Removal of Excess Reagent: After completion, carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Esterification: The crude 2,4-dichloroquinoline intermediate is then reacted with methanol in the presence of a suitable acid catalyst to yield the final product, this compound.

-

Purification: The final compound can be purified by column chromatography on silica gel.

Chemical Diversification of the Scaffold

The true potential of the this compound scaffold lies in its capacity for chemical diversification. The three halogen atoms at positions 4, 6, and 8 offer differential reactivity, allowing for selective functionalization.

Nucleophilic Aromatic Substitution (SNA)

The chlorine atom at the C4 position is the most activated towards nucleophilic aromatic substitution (SNA) due to the electron-withdrawing effect of the quinoline nitrogen.[11][12][13][14][15] This allows for the introduction of a wide variety of nucleophiles, such as amines, thiols, and alkoxides, to generate diverse libraries of compounds.[16] The chlorine at C6 is less reactive, and the bromine at C8 is the least reactive towards SNA.

DOT Script for Nucleophilic Aromatic Substitution

Caption: Differential reactivity of halogens in SNA reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at C8 and the chlorine atom at C6 are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination.[6][7][8][17][18] These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the introduction of aryl, heteroaryl, and amino substituents. The reactivity order in these reactions is typically C8-Br > C6-Cl > C4-Cl.

DOT Script for Cross-Coupling Reactions

Caption: Sequential palladium-catalyzed cross-coupling reactions.

Potential Medicinal Chemistry Applications

Based on the known biological activities of structurally related quinoline derivatives, the this compound scaffold holds promise in several therapeutic areas.

Anticancer Activity

Numerous halogenated quinoline derivatives have demonstrated potent anticancer activity.[3][19][20][21] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as topoisomerases and protein kinases.[3] The bromo and chloro substituents on the scaffold can enhance lipophilicity, potentially improving cell permeability and target engagement.[20] Furthermore, the quinoline-2-carboxylate moiety is a feature of some dihydroorotate dehydrogenase (DHODH) inhibitors, an enzyme involved in pyrimidine biosynthesis and a target in cancer therapy.[9]

Table 1: Anticancer Activity of Related Quinolone Derivatives

| Compound Class | Example Target | Reference |

| Bromo-substituted quinolines | Topoisomerase I | [19] |

| Chloro-substituted quinolines | Protein Kinases | [3] |

| Quinoline-4-carboxylic acids | Dihydroorotate Dehydrogenase | [9] |

Antimicrobial Activity

The quinoline scaffold is the basis for the quinolone class of antibiotics.[10] While the primary mechanism of action of fluoroquinolones involves inhibition of bacterial DNA gyrase and topoisomerase IV, other substituted quinolines have also shown antimicrobial properties. The poly-halogenated nature of the title scaffold could contribute to its potential as a novel antimicrobial agent.

Anti-inflammatory Activity

Certain quinoline derivatives have been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes this scaffold a potential starting point for the development of new anti-inflammatory drugs.

Structure-Activity Relationship (SAR) Considerations

While no SAR data exists for the specific title compound, general trends from related quinoline series can guide future optimization efforts.

-

Position 4: Substitution at the C4 position with various amines has been shown to be critical for the activity of many quinoline-based drugs, including antimalarials and anticancer agents. The nature and size of the substituent can significantly impact potency and selectivity.

-

Positions 6 and 8: Halogenation at these positions often enhances biological activity. The specific halogen and its position can influence the electronic properties of the ring system and provide additional points for target interaction.

-

Position 2: The carboxylate at C2 can be modified to the corresponding amide or other bioisosteres to explore interactions with the target protein and modulate physicochemical properties.[22]

Conclusion and Future Directions

This compound represents a largely unexplored but highly promising scaffold for medicinal chemistry. Its poly-halogenated nature provides a versatile platform for the synthesis of diverse compound libraries through selective nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Based on the established biological activities of related quinoline derivatives, this scaffold has the potential to yield novel therapeutic agents in areas such as oncology and infectious diseases.

Future research should focus on the successful synthesis and characterization of this core structure. Subsequent efforts should be directed towards the systematic exploration of its chemical space through the generation of diverse derivatives and their evaluation in relevant biological assays. The insights gained from these studies will be crucial in unlocking the full therapeutic potential of this intriguing quinoline scaffold.

References

-

Amini, M., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1490. [Link]

-

Mohareb, R. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1233. [Link]

-

Torres Rodrigues, E. (2018). Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. University of Rostock. [Link]

-

Carroll, V., et al. (2014). Structure–activity relationships of novel iodinated quinoline-2-carboxamides for targeting the translocator protein. MedChemComm, 5(4), 455-460. [Link]

-

Li, J. J. (2004). Palladium in Quinoline Synthesis. In Palladium in Heterocyclic Chemistry (pp. 165-207). Elsevier. [Link]

-

Chen, Y., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]

-

Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

-

LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

- WO2010129451A1. (2010). Process for preparing bromo-substituted quinolines.

-

Guillon, J., et al. (2012). Structure–activity relationship analysis of quinazoline and quinoline derivatives 12,13. ResearchGate. [Link]

- CN106432073B. (2017). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

Liu, Z., et al. (2020). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 63(15), 8174-8188. [Link]

-

Janardhanan, J., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 33(1), 1-32. [Link]

-

Aparicio-Acosta, D. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 200. [Link]

-

Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(7), 816-825. [Link]

-

El-Gaby, M. S. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. ResearchGate. [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 623-631. [Link]

-

El-Sayed, W. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-10. [Link]

-

Al-Zaydi, K. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. [Link]

-

Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]

-

Chen, Y.-L., et al. (2012). Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. Molecules, 17(11), 12765-12776. [Link]

-

Clegg, W., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Chemistry, 6(3), 1048-1061. [Link]

Sources

- 1. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 5. Buy 8-Bromo-4-chloro-6-methylquinoline | 1156602-22-0 [smolecule.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]

- 12. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. nobelprize.org [nobelprize.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structure–activity relationships of novel iodinated quinoline-2-carboxamides for targeting the translocator protein - MedChemComm (RSC Publishing) [pubs.rsc.org]

Review of synthetic routes for polychlorinated quinolines

An In-depth Technical Guide on the Core Synthetic Routes for Polychlorinated Quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated quinolines represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The quinoline scaffold itself is a privileged structure, appearing in a wide array of pharmaceuticals with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of multiple chlorine substituents onto the quinoline core can profoundly modulate its physicochemical and biological properties, often enhancing efficacy or conferring novel activities. This guide provides a comprehensive review of the primary synthetic strategies for accessing polychlorinated quinolines, offering insights into the underlying chemical principles and providing detailed experimental protocols for key methodologies.

Two main strategic approaches are employed for the synthesis of polychlorinated quinolines: the direct chlorination of a pre-existing quinoline ring and the construction of the quinoline ring from polychlorinated precursors. Each approach offers distinct advantages and is suited to different target molecules.

I. Direct Chlorination of the Quinoline Nucleus

Direct chlorination of the quinoline ring is a straightforward approach to introduce chlorine atoms onto the heterocyclic scaffold. The regioselectivity of the chlorination is highly dependent on the reaction conditions, particularly the nature of the chlorinating agent and the presence of catalysts.

Electrophilic Chlorination

In strongly acidic media, quinoline exists in its protonated form, the quinolinium cation. Electrophilic attack on the quinolinium cation occurs preferentially on the benzene ring, which is less deactivated than the pyridinium ring.[3]

A common method for the direct chlorination of quinoline involves the use of chlorine gas in concentrated sulfuric acid, often with a silver sulfate catalyst.[3] This method typically yields a mixture of 5-chloro-, 8-chloro-, and 5,8-dichloroquinoline.[3] The reaction proceeds via the in situ generation of a potent electrophilic chlorinating species.

Caption: Electrophilic chlorination of quinoline in strong acid.

Table 1: Representative Yields for Direct Chlorination of Quinoline [3]

| Product | Yield (%) |

| 5-Chloroquinoline | 17 |

| 8-Chloroquinoline | 21 |

| 5,8-Dichloroquinoline | 32 |

Experimental Protocol: Direct Chlorination of Quinoline[3]

Materials:

-

Quinoline

-

Silver sulfate (Ag₂SO₄)

-

Concentrated sulfuric acid (98%)

-

Chlorine gas (Cl₂)

-

5% Sodium sulfite solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve quinoline (0.1 mol) and silver sulfate (0.05 mol) in 98% sulfuric acid.

-

With vigorous shaking, pass dry chlorine gas through the mixture at room temperature for one to two hours.

-

After the reaction is complete, filter the mixture if necessary.

-

Pour the filtrate and washings into a 5% sodium sulfite solution containing crushed ice to remove any unreacted chlorine.

-

Basify the reaction mixture and extract with diethyl ether or perform steam distillation.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.

-

The individual chlorinated quinolines can be separated by fractional distillation or chromatography.

II. Cyclization Reactions for the Synthesis of Polychlorinated Quinolines

Building the quinoline ring from already chlorinated precursors is a powerful strategy that offers greater control over the final substitution pattern. Several classic named reactions in organic chemistry can be adapted for this purpose.

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[4][5] By employing a polychlorinated aniline as the starting material, one can directly access polychlorinated quinolines.

Caption: General scheme of the Combes quinoline synthesis.

An example is the reaction of m-chloroaniline with acetylacetone to yield 2,4-dimethyl-7-chloroquinoline.[4] While this is a monochlorinated example, the principle extends to more highly chlorinated anilines.

Experimental Protocol: Combes Synthesis of a Chlorinated Quinoline (General Procedure)[5][6]

Materials:

-

Polychlorinated aniline

-

β-Diketone (e.g., acetylacetone)

-

Acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid)

-

Ethanol (solvent)

Procedure:

-

Dissolve the polychlorinated aniline and the β-diketone in ethanol.

-

Slowly add the acid catalyst to the reaction mixture with cooling.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it onto ice.

-

Neutralize the mixture with a suitable base (e.g., sodium carbonate solution) until a precipitate forms.

-

Filter the precipitate, wash it with water, and dry it.

-

The crude product can be purified by recrystallization from a suitable solvent.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[3][7] The reaction proceeds through a condensation followed by a thermal cyclization.[8] Using a polychlorinated aniline allows for the synthesis of polychlorinated 4-hydroxyquinolines, which can be further functionalized. A key example is the synthesis of 4,7-dichloroquinoline.[3]

Caption: The Gould-Jacobs reaction for quinoline synthesis.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction[8][9]

Materials:

-

Polychlorinated aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Microwave vial

-

Microwave synthesis system

-

Acetonitrile

Procedure:

-

In a 2.5 mL microwave vial equipped with a magnetic stirring bar, add the polychlorinated aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).

-

Seal the vial and place it in the microwave synthesis system.

-

Heat the mixture to 250 °C or 300 °C for a specified time (e.g., 5-20 minutes). The optimal time and temperature should be determined experimentally.[8]

-

After the reaction, cool the vial to room temperature.

-

Filter the precipitated product and wash it with ice-cold acetonitrile (3 mL).

-

Dry the resulting solid under vacuum.

Pfitzinger Reaction

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound in the presence of a base.[10][11] By using a chlorinated isatin derivative, polychlorinated quinoline-4-carboxylic acids can be synthesized.[12] These can then be decarboxylated to afford the corresponding polychlorinated quinolines.

Caption: The Pfitzinger reaction for quinoline-4-carboxylic acid synthesis.

An example is the reaction of 5-chloroisatin with 5,6-dimethoxy indanone to produce 5,6-dimethoxy indano [2,3-b]-6-chloro-4-quinolinic acid.[12]

Experimental Protocol: Pfitzinger Reaction (General Procedure)[11][13]

Materials:

-

Chlorinated isatin derivative

-

Carbonyl compound (with an α-methylene group)

-

Strong base (e.g., potassium hydroxide)

-

Ethanol (solvent)

-

Acetic acid

Procedure:

-

Dissolve the chlorinated isatin in an ethanolic solution of potassium hydroxide and stir for a period to facilitate ring opening to the isatinic acid salt.

-

Add the carbonyl compound to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Acidify the mixture with acetic acid to precipitate the quinoline-4-carboxylic acid product.

-

Filter the precipitate, wash with cold water, and dry.

-

The crude product can be purified by recrystallization.

Aza-Diels-Alder (Povarov) Reaction

A modern and efficient approach for the synthesis of chlorinated quinolines is the aza-Diels-Alder reaction, also known as the Povarov reaction.[14][15] This reaction involves the [4+2] cycloaddition of an electron-rich alkene or alkyne (dienophile) with an imine (azadiene) generated in situ from a chlorinated aniline and an aldehyde, followed by oxidation.[16]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. iipseries.org [iipseries.org]

- 7. mdpi.com [mdpi.com]

- 8. ablelab.eu [ablelab.eu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. escholarship.org [escholarship.org]